molecular formula C12H17N3O3S2 B2515900 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1236264-44-0

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2515900
CAS No.: 1236264-44-0
M. Wt: 315.41
InChI Key: NXQIFXLIRRRWPK-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide (CAS 1236264-44-0) is a chemical compound with the molecular formula C12H17N3O3S2 and a molecular weight of 315.4 g/mol . This compound features a fused dihydrocyclopenta[d]thiazole core, a privileged structure in medicinal chemistry known to contribute to significant biological activity. The thiazole ring is a versatile moiety frequently found in the design of bioactive molecules and is a key component of several approved drugs and investigational compounds . Specifically, the 5,6-dihydro-4H-cyclopenta[d]thiazole scaffold is an important structure in pharmaceutical research, with published studies demonstrating its application in the development of potent and selective enzyme inhibitors, such as JNK3 inhibitors for investigating neurodegenerative diseases . Furthermore, compounds with similar structural features, including the cyclopenta[d]thiazole ring, have been investigated as ligands for biological targets like cannabinoid receptors, highlighting the potential of this chemotype in neuroscience and inflammation research . The presence of the methylsulfonyl group offers a potential pharmacophore point for interaction with enzyme targets, making this molecule a valuable intermediate or scaffold for hit-to-lead optimization campaigns in drug discovery. Researchers can utilize this high-purity compound for exploring new therapeutic agents, conducting structure-activity relationship (SAR) studies, and screening against novel biological targets. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-methylsulfonylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S2/c1-20(17,18)15-7-3-5-9(15)11(16)14-12-13-8-4-2-6-10(8)19-12/h9H,2-7H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQIFXLIRRRWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1C(=O)NC2=NC3=C(S2)CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a cyclopentathiazole moiety and a pyrrolidine core, suggest diverse biological activities. This article focuses on the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C12_{12}H14_{14}N2_{2}O3_{3}S, with a molecular weight of approximately 270.32 g/mol. The compound features:

  • Cyclopentathiazole Ring : Imparts unique electronic properties and enhances biological interactions.
  • Pyrrolidine Core : Known for its role in various pharmacological activities.
  • Methylsulfonyl Group : Contributes to solubility and bioavailability.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity :
    • Studies have shown that thiazole derivatives can inhibit tumor growth by targeting specific oncogenic pathways. For instance, compounds with similar structures have demonstrated efficacy as MDM2 inhibitors, leading to p53 activation and apoptosis in cancer cells .
  • Antimicrobial Properties :
    • The presence of thiazole rings in many compounds has been linked to antimicrobial activity. For example, related thiazole derivatives exhibit significant inhibition against various bacterial strains .
  • Enzyme Inhibition :
    • The compound may act as an enzyme inhibitor by binding to active sites of target enzymes involved in critical metabolic pathways. This mechanism is crucial for developing drugs targeting diseases like cancer and infectious diseases .

The proposed mechanisms of action for this compound include:

  • Modulation of Signal Transduction Pathways : The compound may influence pathways such as MAPK/ERK and PI3K/Akt, which are critical for cell survival and proliferation.
  • Induction of Apoptosis : By activating pro-apoptotic factors and inhibiting anti-apoptotic proteins, the compound can promote programmed cell death in malignant cells .

Research Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyFindings
Identified structural analogs with enhanced anticancer properties through MDM2 inhibition.
Demonstrated significant antibacterial activity against gram-positive and gram-negative bacteria.
Showed potential as a selective inhibitor for specific enzyme targets involved in cancer metabolism.

Case Studies

  • MDM2 Inhibition :
    • A study reported that derivatives similar to this compound were effective in inhibiting MDM2, leading to increased p53 levels and subsequent tumor regression in xenograft models .
  • Antimicrobial Testing :
    • A series of thiazole derivatives were tested against various pathogens, showing promising results against resistant strains of bacteria .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Cyclopenta-Fused Heterocyclic Analogs

A closely related compound, N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide (CAS: 1048663-91-7), replaces the thiazole ring with an isoxazole system and substitutes the methylsulfonyl group with a 4-methoxyphenylsulfonyl moiety. Key differences include:

  • Heterocycle electronics : The thiazole’s sulfur atom may enhance hydrogen bonding or π-interactions compared to the oxygen-rich isoxazole.
Parameter Target Compound Cyclopenta[c]isoxazole Analog (CAS: 1048663-91-7)
Molecular Formula C₁₄H₁₉N₃O₃S₂ (hypothetical) C₁₈H₂₁N₃O₅S
Molecular Weight ~365.45 391.4
Key Substituents Cyclopenta[d]thiazol-2-yl, methylsulfonyl Cyclopenta[c]isoxazol-3-yl, 4-methoxyphenylsulfonyl
Potential Activity Inferred anti-inflammatory/anticancer Unknown (structural similarity suggests possible kinase inhibition)

Benzo-Fused Thiazole Derivatives

Compounds such as (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (Compound 43, ) exhibit anti-inflammatory activity comparable to celecoxib but with higher ulcerogenicity. Structural distinctions include:

  • Substituent effects : The 4-nitrophenylsulfonyl group in Compound 43 may contribute to oxidative stress and gastrointestinal toxicity, whereas the target compound’s methylsulfonyl group could reduce such risks .
Parameter Target Compound Compound 43 ()
Key Substituents Cyclopenta[d]thiazol-2-yl Benzo[d]thiazol-2-yl, 4-nitrophenylsulfonyl
Biological Activity Not reported COX-2 inhibition (IC₅₀ ~0.2 μM), high ulcerogenicity
Selectivity Hypothetically improved Moderate selectivity for COX-2 over COX-1

Pyrrolidine Carboxamide-Based Kinase Inhibitors

The patent-derived compound N-(5-(3-(1-(thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide () acts as a CDK7 inhibitor. Comparatively:

  • Functional groups: The acrylamide linker in the patent compound enables covalent binding to kinases, while the target’s carboxamide relies on non-covalent interactions .

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